molecular formula C11H12N6O3 B11498289 N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11498289
M. Wt: 276.25 g/mol
InChI Key: YCYSSVJMYXXKEV-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a pyrimidine ring substituted with dimethyl groups and a pyrazole ring substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and urea under acidic or basic conditions.

    Substitution with Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a β-dicarbonyl compound.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Coupling of the Pyrimidine and Pyrazole Rings: The final step involves coupling the pyrimidine and pyrazole rings through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The dimethyl groups on the pyrimidine ring can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Alkyl halides, aryl halides, bases like sodium hydride (NaH).

Major Products Formed

    Reduction of Nitro Group: Formation of an amino derivative.

    Substitution of Dimethyl Groups: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-

Properties

Molecular Formula

C11H12N6O3

Molecular Weight

276.25 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C11H12N6O3/c1-7-3-8(2)14-11(13-7)15-10(18)6-16-5-9(4-12-16)17(19)20/h3-5H,6H2,1-2H3,(H,13,14,15,18)

InChI Key

YCYSSVJMYXXKEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])C

Origin of Product

United States

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